molecular formula C9H20N2O B1437909 {2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}(methyl)amine CAS No. 1284373-72-3

{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}(methyl)amine

Cat. No. B1437909
M. Wt: 172.27 g/mol
InChI Key: ZAMMKCCLXWJERE-DTORHVGOSA-N
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Description

“{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}(methyl)amine” is a synthetic compound with potential applications in various fields. It belongs to the class of organic compounds known as morpholines, which are heterocyclic compounds containing a ring of five carbon atoms, one nitrogen atom, and one oxygen atom .


Molecular Structure Analysis

The molecular formula of this compound is C9H20N2O, and it has a molecular weight of 172.27 g/mol . The InChI code for this compound is 1S/C9H20N2O/c1-8-6-11(5-4-10-3)7-9(2)12-8/h8-10H,4-7H2,1-3H3/t8-,9+ .

Scientific Research Applications

Analytical Methods in Determining Antioxidant Activity

The study of antioxidants and their implications across various fields underscores the importance of developing precise analytical methods for their identification and quantification. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test exemplify the advancements in this area, providing critical insights into the antioxidant capacities of complex samples. These methodologies are essential for clarifying the mechanisms and kinetics of antioxidant processes, which may be relevant for compounds with similar functionalities to "{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}(methyl)amine" (Munteanu & Apetrei, 2021).

Environmental Impact of Amines

Understanding the sources, concentrations, and toxicity of amines in surface waters is crucial for assessing their environmental impact. Amines, including those structurally related to "{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}(methyl)amine," are present in various anthropogenic and natural sources, influencing aquatic ecosystems. The review by Poste, Grung, and Wright (2014) compiles essential data on these compounds, highlighting the need for further research to adequately quantify their environmental impact, especially with new sources such as amine-based post-combustion CO2 capture technologies (Poste, Grung, & Wright, 2014).

Safety And Hazards

This compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H312, H315, H319, H332, and H335 . These hazard statements indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-8-6-11(5-4-10-3)7-9(2)12-8/h8-10H,4-7H2,1-3H3/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMMKCCLXWJERE-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}(methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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